

Technical Guide: Dimethoxy(methyl)octylsilane in Surface Chemistry & Drug Development

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Compound of Interest

Compound Name: *Dimethoxy(methyl)octylsilane*

CAS No.: *85712-15-8*

Cat. No.: *B1587501*

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Executive Summary

Dimethoxy(methyl)octylsilane (CAS: 85712-15-8) is a bifunctional organosilane employed critically in the modification of inorganic surfaces, particularly silica. Unlike its trifunctional counterparts (e.g., octyltrimethoxysilane), this molecule possesses two hydrolyzable methoxy groups and one non-hydrolyzable methyl group alongside the octyl chain.

This structural distinction is vital for researchers in drug development and chromatography. The bifunctional nature prevents the formation of disordered, three-dimensional crosslinked silane networks, favoring instead the formation of linear siloxane chains or "brush-like" monolayers. This property is indispensable when synthesizing C8 stationary phases for HPLC (where surface reproducibility is paramount) or functionalizing silica nanoparticles for controlled drug release, where steric bulk and surface topology must be precisely engineered.

Physicochemical Profile

The following data aggregates experimentally verified properties essential for process optimization.

Property	Value	Relevance to Protocol
Chemical Formula		Stoichiometry calculations
Molecular Weight	218.41 g/mol	Molar ratio determination
Appearance	Colorless, clear liquid	Visual purity check
Density	g/mL (at 25°C)	Volumetric dosing
Boiling Point	~211°C (at 760 mmHg)	High thermal stability for vapor phase deposition
Flash Point	92.2°C	Safety (Combustible, not Highly Flammable)
Refractive Index	1.418	Purity verification
Solubility	Soluble in organic solvents (Toluene, Ethanol, Hexane); Reacts with water	Solvent selection for silanization
Functionality	Bifunctional (2 Methoxy groups)	Limits crosslinking; favors linear/monolayer topology

Mechanistic Chemistry: The Bifunctional Advantage

Hydrolysis and Condensation Kinetics

The utility of **Dimethoxy(methyl)octylsilane** lies in its bifunctionality. In the presence of water and a catalyst (acid or base), the methoxy groups hydrolyze to form silanols ().

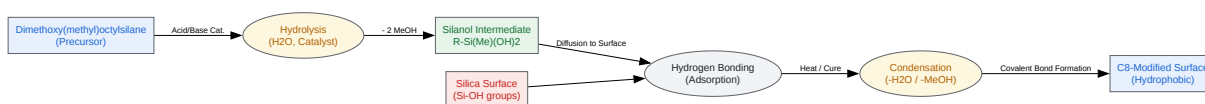
Key Insight: Because there are only two leaving groups, the molecule cannot form a 3D sol-gel network. It is chemically restricted to forming:

- Linear Polysiloxanes: If self-condensation dominates.
- Surface Loops/Bidentate Bonds: If reacting with a surface.

- Monolayers: If reaction conditions control the density.

This makes it superior to trichloro- or trimethoxy- silanes when a defined, non-polymeric surface coverage is required, such as in "End-capping" or creating specific hydrophobic domains on a drug carrier.

Reaction Pathway Visualization



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Figure 1: The stepwise mechanism of silanization, highlighting the transition from the methoxy precursor to the covalently bonded hydrophobic surface.

Experimental Protocol: Controlled Surface Modification

Application: Synthesis of Hydrophobic Silica Nanoparticles (Drug Delivery Carriers) or HPLC C8 Stationary Phase. Objective: To covalently attach octyl chains to silica, rendering the surface hydrophobic to facilitate the loading of lipophilic drugs.

Reagents & Equipment

- Substrate: Porous Silica Nanoparticles (e.g., MCM-41 or commercial HPLC silica, 5 μ m).
- Silane: **Dimethoxy(methyl)octylsilane** ($\geq 95\%$).^{[1][2][3]}
- Solvent: Anhydrous Toluene (preferred for monolayer control) or Ethanol/Water (95:5) for bulk modification.
- Catalyst: n-Butylamine (Base) or Acetic Acid (Acid). Note: Base catalysis is preferred for dense coverage on silica.

- Equipment: Reflux setup, Nitrogen atmosphere line, Centrifuge/Vacuum filtration.

Step-by-Step Methodology

Phase 1: Surface Activation (Crucial for Reproducibility)

- Rehydration: Silica surfaces often have condensed siloxanes. To maximize grafting, rehydrate the silica by boiling in 5% for 1 hour, then wash with deionized water until neutral pH.
- Drying: Dry the silica at 120°C under vacuum for 6 hours. Why? This removes physisorbed water which causes silane polymerization in solution, while retaining chemisorbed silanols needed for bonding.

Phase 2: Silanization Reaction

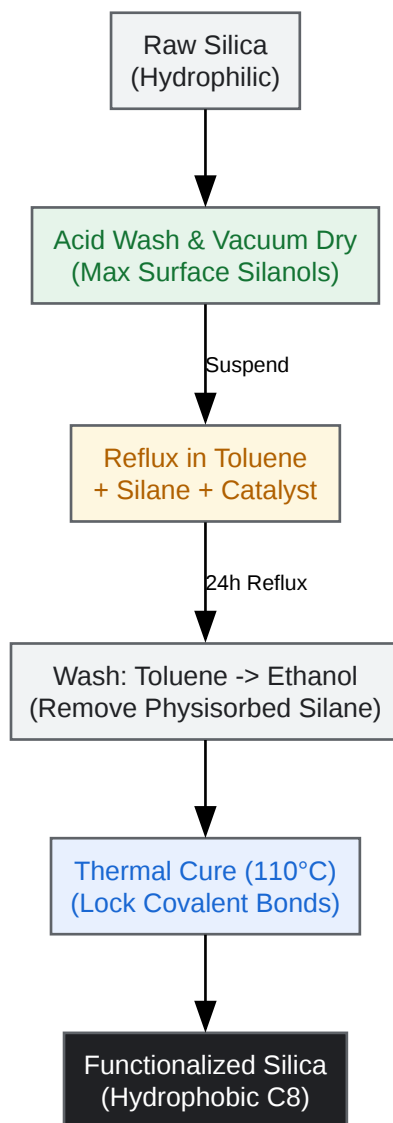
- Solvent Prep: Suspend 1.0 g of activated silica in 50 mL of anhydrous Toluene. Sonicate for 15 mins to disperse aggregates.
- Silane Addition: Add 0.5 mL (approx. 2.0 mmol) of **Dimethoxy(methyl)octylsilane**.
 - Calculation: This represents a significant excess relative to the typical silica silanol density (~4-5), ensuring saturation.
- Catalysis: Add 50 µL of n-Butylamine.
- Reaction: Reflux at 110°C (boiling point of Toluene) for 24 hours under Nitrogen.
 - Mechanism:[4][5] The reflux temperature drives the condensation reaction, eliminating methanol. The inert atmosphere prevents atmospheric moisture from hydrolyzing the silane in the bulk solvent.

Phase 3: Purification & Curing

- Washing: Centrifuge/Filter the solid. Wash 3x with Toluene (to remove unreacted silane) and 3x with Ethanol (to remove catalyst/byproducts).

- Curing: Dry the modified silica at 110°C for 4 hours.
 - Why? This "curing" step promotes cross-condensation of any remaining unreacted silanol groups on the surface, locking the silane layer in place.

Workflow Diagram



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Figure 2: Operational workflow for the surface modification of silica nanoparticles.

Analytical Characterization

To ensure the protocol was successful (Trustworthiness), the following validation steps are required:

Method	Expected Observation	What it Proves
FTIR Spectroscopy	Appearance of C-H stretching bands at 2850-2960 Reduction of broad O-H peak (~3400).)	Presence of octyl chains; consumption of surface silanols.
CP/MAS NMR	Peaks at ~14, 23, 32 ppm (Alkyl chain). Peak at -2 ppm (Si-)	Confirms chemical bonding of the specific silane structure.
Thermogravimetric Analysis (TGA)	Significant mass loss between 200°C-600°C (typically 5-15% wt depending on surface area).	Quantifies the grafting density (ligand loading).
Contact Angle	Water contact angle shifts from <10° (Hydrophilic) to >90° (Hydrophobic).	Macroscopic confirmation of surface energy change.

Safety & Handling (SDS Summary)

While less volatile than smaller silanes, **Dimethoxy(methyl)octylsilane** presents specific hazards:

- Hydrolysis Byproducts: Releases Methanol upon contact with moisture. Methanol is toxic and flammable. Ensure adequate ventilation.[6]
- Skin/Eye: Classified as a Skin Irritant (H315) and Eye Irritant (H319).[7][8] Wear nitrile gloves and safety goggles.
- Storage: Moisture sensitive.[3] Store under Nitrogen or Argon. If the liquid turns cloudy, it indicates polymerization due to moisture ingress.

References

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